molecular formula C9H9IN4O B3352125 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- CAS No. 42204-08-0

9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-

Cat. No. B3352125
CAS RN: 42204-08-0
M. Wt: 316.1 g/mol
InChI Key: RYQICVCDORWEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-” is a chemical compound with the molecular formula C9H9IN4O . It has an average mass of 316.098 Da and a monoisotopic mass of 315.982086 Da .

Scientific Research Applications

Antimycobacterial Applications

9H-Purine derivatives, including the 6-iodo-9-(tetrahydro-2-furyl) variant, have been explored for their antimycobacterial properties. Studies have shown that these compounds, specifically 9-benzylpurines, exhibit significant inhibitory effects against Mycobacterium tuberculosis. The antimycobacterial activity is notably enhanced with certain substituents, such as a chlorine atom in the purine 2-position, making these compounds promising potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Synthesis and Chemical Properties

The chemical synthesis of 9H-Purine derivatives, including 6-iodo-9-(tetrahydro-2-furyl)-, has been a subject of research. These compounds can be synthesized under mild conditions using specific catalysts, showcasing their feasibility for various chemical applications (Lee, Kim, Kim, & Kim, 1990).

Enzyme Inhibition

Studies on 6-iodo-9-(tetrahydro-2-furyl)-purine have revealed its potential as an inhibitor of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This enzyme is involved in purine metabolism, and its inhibition can have therapeutic implications in certain cellular processes (Jadhav, Townsend, & Nelson, 1979).

Antitumor and Antiviral Properties

Research has also explored the antitumor and antiviral potential of 9H-Purine derivatives. Compounds like 6-mercaptopurine and its derivatives, which include 9-(tetrahydro-2-furyl) variants, have been studied for their actions against tumor cells and viruses, providing a basis for potential therapeutic applications (Drake, Burns, & Nelson, 1982).

Structural and Medicinal Chemistry

The structural properties of 9H-Purine derivatives have been investigated for their relevance in medicinal chemistry. These studies focus on understandingthe molecular configurations, crystal structures, and interactions that contribute to the compound's pharmacological properties. For example, research on close analogs of 6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, a structurally similar compound, has helped in understanding the molecular interactions responsible for their biological activities (Brændvang & Gundersen, 2007).

Crystallography and Molecular Dynamics

The crystal structure and stability of related 9H-Purine derivatives in solution have been studied, providing insights into their physical properties and potential applications in fields like cosmetology. These studies help in understanding the stability and reactivity of these compounds under various conditions, which is crucial for their practical applications (Walla et al., 2010).

properties

IUPAC Name

6-iodo-9-(oxolan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN4O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQICVCDORWEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=NC3=C2N=CN=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286385
Record name 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-

CAS RN

42204-08-0
Record name AX 54
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-
Reactant of Route 2
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-
Reactant of Route 3
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-
Reactant of Route 4
Reactant of Route 4
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-
Reactant of Route 5
Reactant of Route 5
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-
Reactant of Route 6
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.